6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione is an organic compound with a unique structure that includes a pyridine ring and a triazinane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione typically involves the reaction of pyridine derivatives with triazinane-dione precursors. One common method includes the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide and 2-methoxyethanol under nitrogen protection and reflux conditions . The reaction yields a white solid product which is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Scientific Research Applications
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and enzyme inhibition.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Similar structure but with three pyridine rings.
cis-6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine: Contains additional amine groups and is used in different applications.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with different substituents.
Uniqueness
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione is unique due to its specific combination of a pyridine ring and a triazinane-dione moiety, which provides distinct reactivity and coordination properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-pyridin-2-yl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C8H8N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4,6H,(H3,10,11,12,13,14) |
InChI Key |
LTIWUSOZUKBVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2NC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.